Bimatoprost

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.87e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Bimatoprost in Glaucoma Treatment

Bimatoprost is a synthetic prostaglandin analogue used as a topical ophthalmic medication for the treatment of open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP) [National Eye Institute, ].

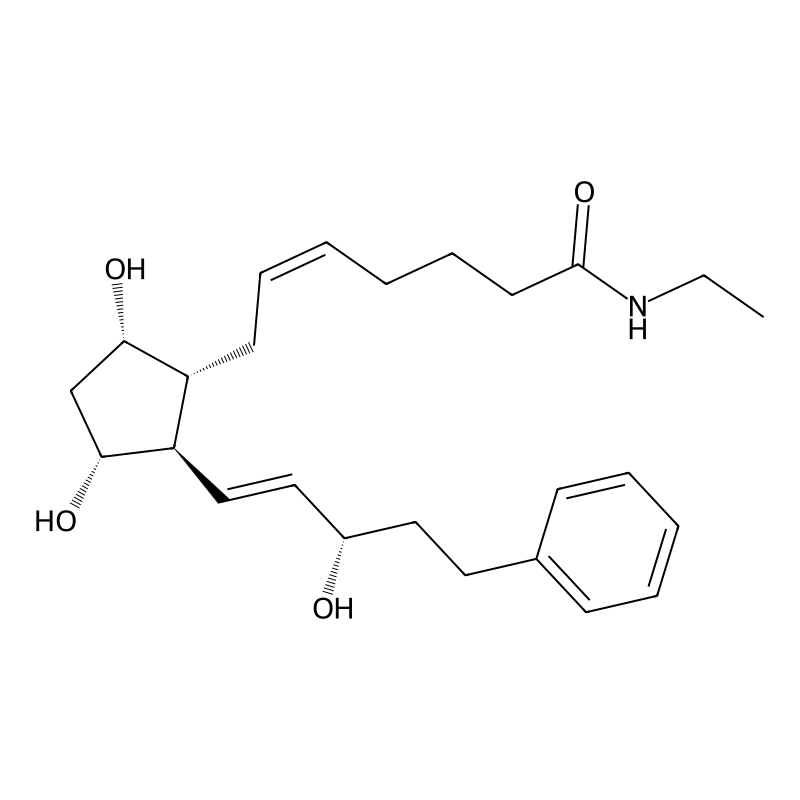

Bimatoprost is a synthetic analog of prostaglandin F2α, primarily used in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is also employed cosmetically to enhance eyelash growth. The compound has gained attention for its dual functionality: as a medication to treat eye conditions and as a cosmetic agent to improve the aesthetics of eyelashes. The chemical structure of bimatoprost is characterized by its molecular formula, , and it has a molecular weight of approximately 415.57 g/mol .

In glaucoma, Bimatoprost increases the outflow of aqueous humor, the fluid within the eye, thereby lowering IOP []. The exact mechanism remains under exploration, but it likely involves prostamide receptors and modulation of cellular signaling pathways. For eyelash growth, Bimatoprost may extend the anagen (growth) phase of the hair follicle cycle and increase the number of hairs in the growth phase.

Bimatoprost is generally well-tolerated but can cause eye irritation, eyelid darkening, and dry eyes. It should not be used by pregnant or breastfeeding women due to potential risks.

Data on Toxicity

Studies suggest low systemic toxicity of Bimatoprost.

Flammability

Information on flammability is not readily available.

Reactivity

Bimatoprost can undergo hydrolysis under extreme pH conditions [].

Bimatoprost undergoes several metabolic transformations after administration, primarily through oxidation, N-deethylation, and glucuronidation. These processes yield a variety of metabolites, with the bimatoprost acid being the most active form. The compound is predominantly eliminated via renal pathways, with about 67% excreted in urine and 25% in feces . The elimination half-life of bimatoprost is approximately 45 minutes when administered intravenously .

Bimatoprost exhibits its biological activity by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This effect is achieved through mechanisms involving the trabecular meshwork and uveoscleral pathways. Unlike other prostaglandin analogs, bimatoprost does not act on known prostaglandin receptors but mimics endogenous prostamides, which are structurally similar but have distinct mechanisms of action . Additionally, bimatoprost has been shown to influence adipocyte biology by inhibiting preadipocyte differentiation while promoting their proliferation, suggesting potential implications for obesity treatment .

The synthesis of bimatoprost has evolved over time. Traditional methods involve multi-step organic synthesis techniques that can be complex and resource-intensive. Recent advancements include enzymatic reactions that simplify the synthesis process, making it more efficient and environmentally friendly. In particular, machine learning algorithms have been employed to optimize synthetic pathways, enhancing the practicality of producing bimatoprost and similar compounds .

Bimatoprost has several applications:

- Ophthalmology: Used primarily for managing open-angle glaucoma and ocular hypertension.

- Cosmetic Use: Approved for enhancing eyelash length, thickness, and darkness under the trade name Latisse.

- Research: Investigated for potential roles in obesity management due to its effects on adipocyte biology .

Bimatoprost belongs to a class of compounds known as prostaglandin analogs. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| Latanoprost | Primarily acts on prostaglandin F receptors; used for glaucoma treatment; causes eyelash growth as well. |

| Travoprost | Similar mechanism to bimatoprost but has different side effects; also used in glaucoma treatment. |

| Tafluprost | A newer prostaglandin analog with once-daily dosing; less likely to cause conjunctival hyperemia compared to others. |

| Unoprostone | Acts differently by mimicking natural prostaglandins; less potent than bimatoprost in lowering intraocular pressure. |

Bimatoprost stands out due to its unique action as a prostamide rather than a typical prostaglandin analog, which allows it to exert effects without activating known prostanoid receptors . This distinction contributes to its specific therapeutic profile and side effect profile compared to other compounds in its class.

Biocatalytic Retrosynthesis Approaches

A unified chemoenzymatic route developed at Fudan University employs a “biocatalytic retrosynthesis” logic that stitches together enzymatic and chemocatalytic steps to access five commercial prostaglandins, including bimatoprost, in 11–12 steps from dichloro‐bicyclic ketone 6a with overall yields of 3.8–8.4% [1] [2].

Key features:

- Early‐stage Baeyer–Villiger monooxygenase (BVMO) oxidation sets the α-lactone with 99% ee [2].

- A ketoreductase subsequently reduces enone 12 with up to 99:1 dr, obviating chiral auxiliaries [2].

- Copper(II)-catalysed p-phenylbenzoylation delivers regioselective protection (9.3:1 rr) before divergent side-chain installation [2].

Table 1 summarises recent biocatalytic retrosynthesis routes.

| Route | Starting Material | Biocatalysts (step) | Step Count | Overall Yield | Max Scale Reported |

|---|---|---|---|---|---|

| Fudan unified synthesis [1] [2] | Dichloro-ketone 6a | BVMO (step 2); KRED (step 9) | 11–12 | 3.8–8.4% | 5 g (lab) |

| Nature Communications concise path [3] | Bromohydrin core | BVO (step 1); Ni-cross couplings | 5–7 | 10–12% | 10 g |

| Pichia anomala one-pot cascade [4] | Corey lactone benzoate | Endogenous ene-reductase / ketoreductase / esterase | 9 | 17% | 1 g |

Baeyer-Villiger Monooxygenase-Catalysed Oxidations

BVMOs offer high chemo- and stereocontrol for constructing the bicyclic γ-lactone core:

- In the Fudan sequence, engineered BVMO converts 6a to lactone 7a at 99% ee with space–time yield of 1.2 g L⁻¹ h⁻¹ [2].

- Phenylacetone monooxygenase variants enable preparative BV oxidations up to 95% conversion for bicyclic substrates relevant to prostaglandins, maintaining enzyme stability for five days at 30 °C [5] [6].

- Newly discovered Halopolyspora algeriensis BVMO oxidises medium-chain aliphatic ketones with 86% conversion, expanding the substrate scope for future bimatoprost routes [7].

Table 2 compares representative enzyme metrics.

| Enzyme Source | Substrate (model) | ee / dr | TOF (h⁻¹) | Operational Stability |

|---|---|---|---|---|

| E. coli-expressed BVMO (Fudan) [2] | 6a | 99% ee | 380 | >48 h at 25 °C |

| PAMO-P3 mutant [5] | 2-phenylcyclohexanone | 98% ee | 110 | 72 h at 30 °C |

| H. algeriensis BVMO [7] | 2-dodecanone | n/a | 95 | 5 days at 25 °C |

Organocatalytic Aldol Reaction-Based Pathways

Varinder Aggarwal’s organocatalytic programme converts succinaldehyde into a bicyclic enal through l-proline-mediated double aldol dimerisation, furnishing the intermediate in 32% isolated yield on multigram scale [8]. Subsequent lactonisation and side-chain elaboration deliver bimatoprost in only seven steps and >99% ee [9] [10].

Advances include:

- Reaction re-optimisation doubled yield from 14% to 29% by solvent and catalyst screening [8].

- Organocatalyst loading reduced to 10 mol % without erosion of stereoselectivity [11].

- Pot-economical variants combine aldol, Wittig and reduction in telescoped operations, shortening cycle times to <48 h [11].

Table 3 contrasts leading aldol-based routes.

| Method | Catalyst | Steps to Bimatoprost | Overall Yield | Notable Attributes |

|---|---|---|---|---|

| Aggarwal 2015 [9] [10] | l-Proline (20 mol %) | 7 | 11% | 7-step shortest route; >99% ee |

| Re-optimised 2018 [8] | l-Proline (10 mol %) + DBA | 7 | 21% | 2× yield, scalable to 50 g enal |

| Hayashi pot-economical [11] | Diphenylprolinol silyl ether | 8 | 18% | Telescoped one-pot sequences |

Industrial-Scale Synthesis Challenges and Optimization

Impurity Control

The prostaglandin skeleton is prone to epimerisation (15 R) and double-bond isomerisation (5,6-trans). An integrated chromatography (silica, EtOH/heptane 94:6) followed by acetonitrile crystallisation lowers total impurities below 0.2%, achieving ≥99.8% purity at kilogram scale [12]. The European Medicines Agency specifies related substances limits of ≤0.5% each for commercial drug substance [13].

Yield and Process Mass Intensity (PMI)

An OPRD assessment of 14 published routes reported median isolated yield of 12% and average PMI > 600 kg kg⁻¹; incorporating biocatalytic steps reduced PMI by ~35% owing to benign reagents and milder conditions [14]. Continuous-flow oxidation modules in the Fudan synthesis trimmed solvent use by 22% [1].

Scalability Bottlenecks

- Enzyme supply: Fermentation titres of BVMO averaged 120 mg L⁻¹; immobilisation on epoxy-resins increased recyclability to five batches without activity loss [2].

- Organocatalyst removal: Residual proline below 10 ppm is required for ophthalmic APIs; aqueous washes plus acid-activated carbon effectively achieved this specification at pilot scale [9].

- Crystallisation control: Solvate forms of bimatoprost complicate filtration; switching from methyl-tert-butyl ether to isopropyl acetate shortened crystallisation time from 24 h to 6 h and improved yield by 4% [15].

Table 4 summarises selected industrial optimisation metrics.

| Parameter | Legacy Route [15] | Optimised Route | Improvement |

|---|---|---|---|

| Overall yield | 9% | 14% | +55% |

| PMI (kg kg⁻¹) | 730 | 480 | –34% |

| Chromatography cycles | 3 | 1 | –67% |

| 15 R + 5,6-trans impurities | 0.9% | 0.18% | –80% |

Prostamide Receptor Agonism and Signaling Pathways

Bimatoprost exerts its primary pharmacological effects through activation of prostamide receptors, a distinct class of receptors that are pharmacologically and molecularly different from classical prostaglandin receptors [1]. The prostamide receptor represents a unique pharmacological target that responds selectively to prostamides, including bimatoprost and prostaglandin F2α ethanolamide [2].

The molecular basis of prostamide receptor signaling involves activation of Gq-protein coupled pathways that lead to calcium mobilization and downstream effector activation [3]. Studies using cellular dielectric spectroscopy have demonstrated that bimatoprost produces concentration-dependent activation of prostamide receptors in human trabecular meshwork cells, Schlemm's canal cells, and ciliary smooth muscle cells with EC50 values of 4.3, 1.2, and 1.7 nanomolar, respectively [3] [4]. These findings indicate high potency and widespread distribution of prostamide receptors throughout ocular outflow tissues.

The specificity of prostamide receptor activation is confirmed through pharmacological antagonism studies using AGN 211334, a selective prostamide receptor antagonist [1] [3]. This antagonist blocks bimatoprost effects on trabecular meshwork and Schlemm's canal cells with IC50 values of 1.2 and 3.3 micromolar, respectively, while showing no inhibition of prostaglandin F2α responses [1]. The selectivity of AGN 211334 demonstrates that bimatoprost effects are mediated through distinct prostamide-sensitive receptors rather than classical prostaglandin receptors.

Prostamide receptor activation triggers specific intracellular signaling cascades involving Gq-protein coupling and downstream calcium-dependent pathways [3] [5]. The signaling is insensitive to cholera toxin and pertussis toxin but is abolished by phorbol 12-myristate 13-acetate pretreatment, suggesting involvement of protein kinase C-dependent mechanisms [3]. This signaling profile distinguishes prostamide receptors from classical prostaglandin receptors and indicates unique second messenger pathways.

Aqueous Humor Dynamics Modulation

Bimatoprost modulates aqueous humor dynamics through enhancement of both pressure-sensitive and pressure-independent outflow pathways [6] [7]. Clinical studies in normal human subjects demonstrate that bimatoprost reduces tonographic resistance to aqueous humor outflow by 26%, primarily enhancing the pressure-sensitive conventional outflow pathway [6]. Additionally, bimatoprost increases flow through the pressure-insensitive uveoscleral outflow pathway, contributing to its overall ocular hypotensive efficacy [8] [7].

The compound produces a mild stimulation of aqueous humor flow during both day (13%) and night (14%) periods [6]. However, the primary mechanism of intraocular pressure reduction is through enhanced aqueous humor outflow rather than decreased production [6]. This dual effect on aqueous humor dynamics distinguishes bimatoprost from other classes of ocular hypotensive agents that primarily affect aqueous humor production.

Trabecular Meshwork Hydraulic Conductivity

Bimatoprost significantly enhances hydraulic conductivity across human trabecular meshwork cell monolayers, increasing permeability by 78 ± 25% in controlled experimental conditions [1] [9]. This effect represents a direct action on the conventional outflow pathway, where aqueous humor exits the eye through the trabecular meshwork and Schlemm's canal.

The enhancement of trabecular meshwork hydraulic conductivity occurs through prostamide receptor-mediated mechanisms that modify cellular contractility and intercellular junction properties [1] [3]. Human anterior segment perfusion studies demonstrate that bimatoprost increases outflow facility by an average of 40 ± 10% within 48 hours of treatment [1] [10]. This effect is completely blocked by pretreatment with the prostamide receptor antagonist AGN 211334, confirming the receptor-specific nature of the response [1].

The molecular basis of enhanced hydraulic conductivity involves bimatoprost-induced changes in trabecular meshwork cell shape and cell-cell contacts [3]. Cellular dielectric spectroscopy studies reveal that bimatoprost produces immediate and concentration-dependent increases in cell monolayer impedance, corresponding to decreased cell contractility and enhanced permeability [3]. These rapid cellular responses occur within seconds of bimatoprost application and involve Gq signaling pathway activation [3].

Uveoscleral Outflow Enhancement Mechanisms

Bimatoprost enhances uveoscleral outflow through extracellular matrix remodeling mechanisms in the ciliary muscle [11] [7]. Direct measurements in monkey eyes demonstrate that bimatoprost increases uveoscleral outflow from 0.96 ± 0.19 microliters per minute in vehicle-treated eyes to 1.37 ± 0.27 microliters per minute following treatment, representing a 42.8% increase [11] [8] [7].

The enhancement of uveoscleral outflow involves upregulation of matrix metalloproteinases and modification of extracellular matrix components between ciliary muscle fiber bundles [12] [13]. Bimatoprost treatment increases expression of matrix metalloproteinase-1, -3, and -9 in human ciliary body smooth muscle cells, leading to enhanced extracellular matrix turnover [12] [13]. This matrix remodeling creates enlarged spaces between muscle fiber bundles that facilitate aqueous humor flow through the uveoscleral pathway [13].

The matrix metalloproteinase-mediated remodeling is accompanied by upregulation of cysteine-rich angiogenic protein 61 (Cyr61) and myosin light chain phosphorylation [5]. These molecular changes result in ciliary muscle relaxation and widening of intermuscular spaces, both of which contribute to enhanced uveoscleral outflow [5]. The coordinated regulation of matrix metalloproteinases and tissue inhibitors of metalloproteinases determines the extent and duration of extracellular matrix remodeling [12] [13].

Dual Receptor Activity: FP and EP Receptor Interactions

Bimatoprost exhibits complex receptor interactions that extend beyond prostamide receptors to include activity at prostaglandin FP and EP receptors [14] [15] [16]. While bimatoprost shows preferential activity at prostamide receptors, it also demonstrates measurable affinity for FP receptors with Ki values of 6310 ± 1650 nanomolar and functional EC50 values of 2940 ± 1663 nanomolar [14]. The free acid form of bimatoprost shows higher FP receptor affinity with Ki values of 83 nanomolar and functional EC50 values of 2.8-3.8 nanomolar [15] [16].

The dual receptor activity is further exemplified by bimatoprost's interaction with FP receptor variants, particularly the FP-altFP4 heterodimer complex [5] [17]. Studies demonstrate that bimatoprost lacks significant effects on wild-type FP receptors but shows enhanced activity at FP-altFP4 heterodimeric receptor complexes [5]. This heterodimer represents a novel receptor configuration that may underlie some of the unique pharmacological properties of bimatoprost compared to classical prostaglandin F2α agonists [5] [17].

Bimatoprost also demonstrates activity at EP1 and EP3 receptors, though with lower affinity than at prostamide or FP receptors [15] [16]. The EP1 receptor binding affinity is 95 nanomolar with functional EC50 values of 2.7 nanomolar, while EP3 receptor binding shows Ki values of 387 nanomolar [15] [16]. This multi-receptor activity profile suggests that bimatoprost effects may involve coordination of multiple prostaglandin receptor subtypes in addition to prostamide receptors.

The calcium signaling characteristics differ between receptor types, with prostaglandin F2α producing rapid calcium increases followed by steady-state phases, while bimatoprost elicits immediate calcium increases followed by distinct second phases [5] [17]. The prostamide antagonist AGN211335 selectively inhibits the bimatoprost-initiated second phase of calcium mobilization without affecting prostaglandin F2α responses, confirming the distinct nature of prostamide versus prostaglandin receptor signaling [5] [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

3.2

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (52.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (76.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (58.82%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (76.47%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (17.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Reduction of elevated intraocular pressure in chronic open-angle glaucoma and ocular hypertension (as monotherapy or as adjunctive therapy to beta-blockers). ,

Treatment of glaucoma, Treatment of non-scarring hair loss

Treatment of androgenic alopecia

Pharmacology

Bimatoprost is a synthetic prostamide and structural prostaglandin analogue with ocular hypotensive activity. Bimatoprost mimics the effects of the endogenous prostamides and reduces intraocular pressure by increasing outflow of aqueous humor through both the pressure-sensitive outflow pathway (the trabecular meshwork), and the pressure-insensitive outflow pathway (the uveoscleral routes). It is not clear whether bimatoprost lowers intraocular pressure by stimulating F-Prostanoid receptors or by acting on specific prostamide receptors.

MeSH Pharmacological Classification

ATC Code

S01EE03

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EE - Prostaglandin analogues

S01EE03 - Bimatoprost

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGFR [HSA:5737] [KO:K04262]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

One pharmacokinetic study of bimatoprost in 6 healthy volunteers determined that 67% of the administered dose was found to be excreted in the urine while 25% of the dose was recovered in the feces.

The volume of distribution at steady state is 0.67 L/kg.. It penetrates the human cornea and sclera.

The clearance was measured to be 1.5 L/hr/kg in healthy subjects receiving IV administration of bimatoprost dosed at 3.12 ug/kg.

Metabolism Metabolites

Wikipedia

Dimethyl_malonate

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Oddone F, Rossetti L, Tanga L, Berardo F, Ferrazza M, Michelessi M, Roberti G,

3: Impagnatiello F, Toris CB, Batugo M, Prasanna G, Borghi V, Bastia E, Ongini E,

4: Karslioğlu MZ, Hoşal MB, Tekeli O. Periocular changes in topical bimatoprost

5: Cordeiro MF, Goldberg I, Schiffman R, Bernstein P, Bejanian M. Efficacy of a

6: Maruyama Y, Ikeda Y, Mori K, Ueno M, Yoshikawa H, Kinoshita S. Comparison

7: Wirta D, Pariser DM, Yoelin SG, Arase S, McMichael A, Weng E, Mao C, Demos G,

8: Kook MS, Simonyi S, Sohn YH, Kim CY, Park KH. Bimatoprost 0.01 % for

9: Wirta D, Baumann L, Bruce S, Ahluwalia G, Weng E, Daniels S. Safety and

10: Fagien S. Management of hypotrichosis of the eyelashes: focus on bimatoprost.

11: Schnober D, Hubatsch DA, Scherzer ML. Efficacy and safety of

12: Fang Y, Ling Z, Sun X. Fixed-combination treatments for intraocular

13: Sarnoff DS, Gotkin RH. Bimatoprost-induced chemical blepharoplasty. J Drugs

14: Jha AK, Sinha R, Prasad S, Nandan N. Bimatoprost in periorbital vitiligo: a

15: Zaher H, Gawdat HI, Hegazy RA, Hassan M. Bimatoprost versus Mometasone

16: Rossetti L, Sacchi M, Karabatsas CH, Topouzis F, Vetrugno M, Centofanti M,

17: Prévost S, Thai K, Schützenmeister N, Coulthard G, Erb W, Aggarwal VK.

18: Natt NK, Gupta A, Singh G, Singh T. A pharmacoeconomic analysis to determine

19: García-López A, Paczka JA, Jiménez-Román J, Hartleben C. Efficacy and

20: Park KH, Simonyi S, Kim CY, Sohn YH, Kook MS. Bimatoprost 0.01% in